Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)-
Description
"Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)-" is a substituted benzene derivative characterized by a hexyl chain at position 1, methyl groups at positions 4 and 5, and a phenylthio (-SPh) moiety at position 2. The phenylthio group introduces sulfur-based electron-withdrawing effects, while the alkyl substituents (hexyl and methyl) enhance lipophilicity and steric bulk.
Properties
CAS No. |
638199-62-9 |
|---|---|
Molecular Formula |
C20H26S |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1-hexyl-4,5-dimethyl-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C20H26S/c1-4-5-6-8-11-18-14-16(2)17(3)15-20(18)21-19-12-9-7-10-13-19/h7,9-10,12-15H,4-6,8,11H2,1-3H3 |
InChI Key |
GDUTZTTVEZRZBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure high-quality production.
Types of Reactions:
Oxidation: Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- can undergo oxidation reactions, particularly at the methyl and phenylthio groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the phenylthio group, converting it to a thiol or sulfide. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products:
Oxidation: Carboxylic acids, sulfoxides, and sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in organic synthesis and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways. Additionally, the compound’s hydrophobic hexyl chain allows it to interact with lipid membranes, potentially altering membrane dynamics and cellular processes .
Comparison with Similar Compounds
Structural Analogues with Sulfur Substituents
a. Hexakis(phenylthio)benzene (C₆(SPh)₆)
- Structure : A benzene core fully substituted with six phenylthio groups.
- Synthesis : Produced via reaction of hexachlorobenzene with phenylthiocuprate under high-temperature conditions in polar aprotic solvents .
- Properties : High sulfur content increases electron-withdrawing effects and rigidity. Lacks alkyl chains, resulting in lower lipophilicity compared to the target compound.
- Applications : Explored in supramolecular chemistry due to its planar, sulfur-rich structure .
b. Benzene, 1-nitro-4-(phenylthio)- (CAS 952-97-6)
- Structure: Features a nitro (-NO₂) group at position 1 and a phenylthio group at position 3.
- Properties : The nitro group strongly withdraws electrons, reducing aromatic reactivity. Molecular weight (MW: 247.3 g/mol) is lower than the target compound (estimated MW: ~340 g/mol).
- Thermodynamics : Boiling point (Tboil): 561.40 K at 13.30 kPa .
c. 3-Methyl-4-(phenylthio)-2-prop-2-enyl-2,5-dihydrothiophene-1,1-dioxide
- Structure : A dihydrothiophene ring with phenylthio and propenyl substituents.
- Pharmacology: No reported biological activity, contrasting with sulfur-free analogues like gamma-sitosterol (anticancer, antioxidant) or dl-alpha-tocopherol (vitamin E) .
Alkyl-Substituted Benzene Derivatives
a. Benzene, 1-ethyl-4-methoxy-2-methyl (CAS 61000-06-4)
- Structure : Ethyl (position 1), methoxy (position 4), and methyl (position 2) groups.
- Properties : Methoxy group donates electrons via resonance, enhancing ring reactivity. Lower lipophilicity (XLogP3: ~2.5) compared to the hexyl-containing target compound (estimated XLogP3: >5) .
b. Benzene, 4-(1,5-dimethylhexyl)-2-methoxy-1-methyl (CAS 88948-03-2)
- Structure : Branched dimethylhexyl chain (position 4), methoxy (position 2), and methyl (position 1).
- Applications : Likely used in fragrances or surfactants due to branched alkyl and methoxy groups .
Electronic and Physicochemical Properties
Biological Activity
Benzene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- , exhibits a range of biological properties that merit detailed exploration. This article compiles findings from various studies to elucidate the biological activity, mechanisms of action, and potential applications of this compound.
Chemical Structure and Properties
The compound Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- is characterized by the following structural features:
- Hexyl group : A long alkyl chain that enhances lipophilicity.
- Dimethyl substitutions : Positioned on the benzene ring, influencing reactivity and biological interactions.
- Phenylthio group : Contributes to the compound's unique chemical reactivity and potential biological activity.
Biological Activity Overview
Research indicates that Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- possesses several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
- Cytotoxicity : Investigations into its cytotoxic effects have shown promise in targeting cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
The mechanisms through which Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- exerts its biological effects are multifaceted:
- Interaction with Enzymes : The compound may bind to specific enzyme active sites, inhibiting their function and altering metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Modulation of Receptor Activity : It may interact with cellular receptors, influencing signaling pathways crucial for cell survival and proliferation.
Antimicrobial Studies
A study conducted on various benzene derivatives indicated that compounds with sulfur-containing groups exhibited enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- was noted for its potential in this regard, warranting further investigation into its structure-activity relationship (SAR) .
Cytotoxicity Assays
In vitro assays demonstrated that the compound could induce cell death in human cancer cell lines. The cytotoxic effects were attributed to the generation of ROS and subsequent activation of apoptotic pathways. Concentrations as low as 10 µM showed significant cytotoxicity against breast cancer cells .
Enzyme Inhibition
Research has identified that similar thioether compounds can inhibit cytochrome P450 enzymes. Given the structural similarities, it is hypothesized that Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- might exhibit comparable inhibitory effects on these enzymes, impacting drug metabolism and detoxification processes .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
